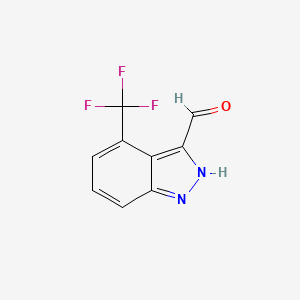

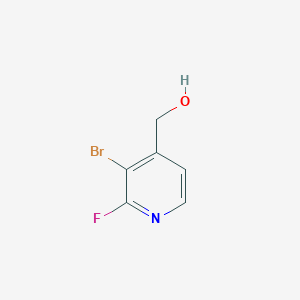

![molecular formula C22H44N6O10 B12828268 (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)

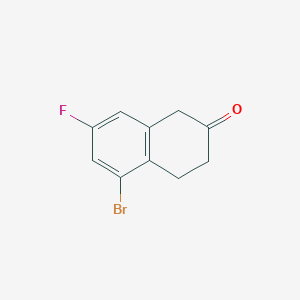

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arbekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It is primarily used to treat infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Arbekacin was first synthesized from dibekacin in 1973 by Hamao Umezawa and collaborators . It has been marketed in Japan since 1990 under the trade name Habekacin .

準備方法

Synthetic Routes and Reaction Conditions: Arbekacin is synthesized from dibekacin through a practical and scalable one-pot production process. The impurities derived from side chains at different NH2 sites are separated and analyzed using ESI-HRMS2 and 2D NMR . The reactivities of NH2 are evaluated through DFT theoretical calculations to optimize the process conditions . Solvent polarity is found to be an important factor affecting the ratio of product to impurities .

Industrial Production Methods: The industrial production of Arbekacin involves the preparation of Arbekacin sulfate injection. This injection comprises Arbekacin sulfate, an anti-oxidant, an isoosmotic adjusting agent, a pH regulator, and deoxidized injection water . The pH of the injection is maintained between 6.0 to 8.0 . The production process is simple and cost-effective, ensuring good stability and meeting the requirements of terminal sterilization .

化学反応の分析

Types of Reactions: Arbekacin undergoes various chemical reactions, including substitution reactions. The reactivities of NH2 groups are crucial in these reactions .

Common Reagents and Conditions: The synthesis of Arbekacin involves the use of reagents such as dibekacin, solvents with varying polarity, and conditions optimized through DFT theoretical calculations .

Major Products Formed: The major product formed from the synthesis of Arbekacin is Arbekacin sulfate, which is used in medical applications .

科学的研究の応用

Arbekacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for the treatment of infections caused by multi-resistant bacteria, including MRSA . Arbekacin shows promise in treating multidrug-resistant Gram-negative bacterial infections such as multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii . Its synergistic effect with beta-lactams makes it a valuable antibiotic in chemotherapy .

作用機序

Arbekacin exerts its effects by irreversibly binding to bacterial 30S and 16S ribosomal subunits, inhibiting protein synthesis . Specifically, Arbekacin binds to four nucleotides of the 16S subunit and one amino acid of protein S12, interfering with the decoding site around nucleotide 1400 in the 16S subunit . This interaction causes mRNA to be misread, leading to the production of error-filled proteins that are non-functional or toxic .

類似化合物との比較

- Kanamycin

- Gentamicin

- Tobramycin

- Amikacin

Comparison: Arbekacin is unique among aminoglycosides due to its ability to resist enzymatic deactivation, which is common in other aminoglycosides . It shows broad antimicrobial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides . Arbekacin’s strong antimicrobial potency against MRSA and its synergistic effect with beta-lactams make it a valuable antibiotic in treating multidrug-resistant infections .

特性

分子式 |

C22H44N6O10 |

|---|---|

分子量 |

552.6 g/mol |

IUPAC名 |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22-/m0/s1 |

InChIキー |

MKKYBZZTJQGVCD-WQPIBYOFSA-N |

異性体SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N |

正規SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

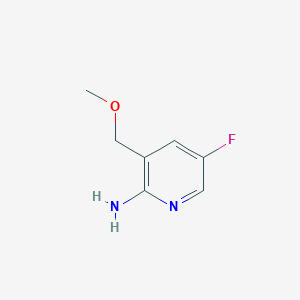

![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)

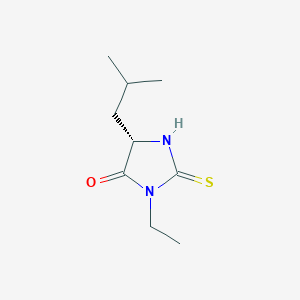

![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)

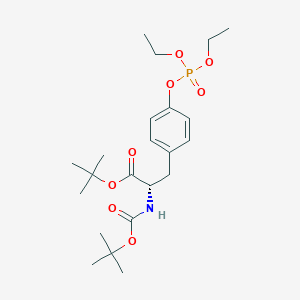

![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)